molecular formula C20H18N2O3S2 B2469739 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 922849-65-8

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2469739
CAS No.: 922849-65-8
M. Wt: 398.5
InChI Key: JMCRNGXLJMZGTL-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that features a unique structure combining an indeno-thiazole moiety with a phenylsulfonyl butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno[1,2-d]thiazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The phenylsulfonyl butanamide group is then introduced via nucleophilic substitution reactions, often using sulfonyl chlorides and amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sulfonyl chlorides, amines, halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno-thiazole derivatives and phenylsulfonyl amides, such as:

Uniqueness

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-18(11-6-12-27(24,25)15-8-2-1-3-9-15)21-20-22-19-16-10-5-4-7-14(16)13-17(19)26-20/h1-5,7-10H,6,11-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCRNGXLJMZGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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